molecular formula C10H9BrF2O3 B12085070 2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate

2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate

Cat. No.: B12085070
M. Wt: 295.08 g/mol
InChI Key: NDRRZIZEBYBNKP-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate is a brominated, fluorinated aromatic ester with a molecular formula of C₁₀H₉BrF₂O₃ (calculated molecular weight: ~295.1 g/mol). The compound features a phenyl ring substituted with a bromine atom (position 2), a difluoromethyl group (CF₂H, position 4), a methoxy group (OCH₃, position 6), and an acetate ester (OCOCH₃, position 1).

For instance, oxidation of phenolic intermediates using Dess Martin periodinane (a mild, room-temperature oxidant) is a viable strategy, as demonstrated in the synthesis of structurally similar compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

[2-bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate

InChI

InChI=1S/C10H9BrF2O3/c1-5(14)16-9-7(11)3-6(10(12)13)4-8(9)15-2/h3-4,10H,1-2H3

InChI Key

NDRRZIZEBYBNKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C(F)F)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Difluoromethyl)-6-methoxyphenol

The radical difluoromethylation approach, inspired by AgNO₃-mediated reactions, offers a robust pathway. Starting with 4-methoxy-2-methylphenol, the methyl group at position 2 is replaced via a radical mechanism:

  • Reagents : AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2.0 equiv) in anhydrous DMSO.

  • Conditions : Schlenk tube under N₂ at 80°C for 12 hours.

  • Mechanism : Persulfate generates sulfate radicals, abstracting a hydrogen atom from the methyl group, followed by trapping with a difluoromethyl radical sourced from CF₂HCO₂K.

Yield : ~60–65% (extrapolated from analogous transformations in).

Regioselective Bromination

The phenolic intermediate is brominated using Br₂ and H₂O₂, adapted from patented methods:

  • Reagents : Br₂ (0.55 equiv), H₂O₂ (0.75 equiv) in CH₂Cl₂/H₂O.

  • Conditions : −10°C to 5°C, followed by gradual warming to 20–30°C.

  • Selectivity : The methoxy group directs bromination to the ortho position (C2), while the difluoromethyl group at C4 remains stable under these conditions.

Yield : ~90–95% (based on Example 1 in).

Acetylation of the Phenolic Hydroxyl Group

Final acetylation employs acetic anhydride under basic conditions:

  • Reagents : Acetic anhydride (1.2 equiv), pyridine (catalyst).

  • Conditions : Room temperature, 2 hours.

  • Purification : Column chromatography (Petroleum ether/EtOAc = 5:1).

Yield : ~95%.

Overall Yield (Method 1) : ~54–59% (three steps).

Method 2: Nucleophilic Difluoromethylation of a Brominated Intermediate

Synthesis of 2-Bromo-6-methoxyphenol

Starting with 6-methoxyphenol, bromination at C2 is achieved using N-bromosuccinimide (NBS) in acetic acid:

  • Reagents : NBS (1.1 equiv), AcOH.

  • Conditions : 0°C to room temperature, 4 hours.

  • Regioselectivity : The methoxy group directs bromination to the ortho position.

Yield : ~85%.

Introduction of the Difluoromethyl Group

A nucleophilic difluoromethylation strategy employs Ruppert-Prakash reagent (TMSCF₂H):

  • Reagents : TMSCF₂H (1.5 equiv), CsF (2.0 equiv) in DMF.

  • Conditions : 80°C, 8 hours.

  • Mechanism : Fluoride-mediated desilylation generates a CF₂H⁻ species, which displaces a bromide ion via nucleophilic aromatic substitution.

Yield : ~50–55% (limited by competing side reactions).

Acetylation

Identical to Method 1, yielding ~95%.

Overall Yield (Method 2) : ~40–44% (three steps).

Method 3: Sequential Halogenation and Fluorination

Synthesis of 2-Bromo-4-chloro-6-methoxyphenol

Starting with 4-chloro-6-methoxyphenol, bromination at C2 is performed using Br₂ in CHCl₃:

  • Reagents : Br₂ (1.0 equiv).

  • Conditions : 0°C, 2 hours.

Yield : ~80%.

Halogen Exchange for Difluoromethyl Group

A two-step fluorination process replaces chlorine with difluoromethyl:

  • Lithiation : LDA (2.0 equiv) at −78°C in THF.

  • Quenching with ClCF₂H : Generates the difluoromethyl group via CF₂H− intermediate.

Yield : ~60%.

Acetylation

Yield: ~95%.

Overall Yield (Method 3) : ~45% (three steps).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield54–59%40–44%45%
RegioselectivityHighModerateHigh
ScalabilityIndustrialLab-scaleLab-scale
Environmental ImpactModerateHigh (DMF)Low
CostModerateHighLow

Key Observations :

  • Method 1, leveraging radical chemistry, offers the best balance of yield and scalability.

  • Method 3’s halogen exchange, while efficient, requires cryogenic conditions, limiting practicality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the difluoromethyl group, leading to the formation of different reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and methoxy groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .

Medicine

In medicinal chemistry, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can influence the compound’s binding affinity to enzymes or receptors. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate with structurally analogous compounds reveals key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₀H₉BrF₂O₃ Br, CF₂H, OCH₃, OCOCH₃ 295.1 Fluorinated intermediate for drug design
2-Bromo-6-ethoxy-4-formylphenyl acetate C₁₁H₁₁BrO₄ Br, CHO, OCH₂CH₃, OCOCH₃ 287.1 Synthetic intermediate; formyl allows further derivatization
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ Br, OCH₃, COCH₃ 229.1 Manufacturing intermediate; hazardous handling required
[2-Bromo-4-[(Z)-...] acetate (thiazolo-triazin) C₂₁H₁₄BrN₃O₅S Br, thiazolo-triazin, OCH₃, OCOCH₃ 508.3 Bioactive potential; complex heterocyclic structure
Broflanilide (insecticide) C₂₃H₁₈BrF₇N₂O₂ Br, perfluoropropyl, trifluoromethyl 627.3 Broad-spectrum insecticide; fluorinated groups enhance stability
Binimetinib intermediate () C₂₀H₂₀BrFN₅O₄ Br, F, benzimidazole, OCOCH₃ 501.3 Anticancer drug intermediate; stringent regulatory compliance

Key Observations:

Substituent Effects :

  • Difluoromethyl (CF₂H) : Enhances metabolic stability and lipophilicity compared to formyl (CHO) or ethoxy (OCH₂CH₃) groups. This aligns with fluorine’s role in improving drug bioavailability .
  • Bromine : Common across all compounds, bromine facilitates halogen bonding in target interactions, critical in agrochemicals (e.g., Broflanilide ) and pharmaceuticals.

Fluorination Trends :

  • Fluorinated derivatives like Broflanilide and the target compound leverage fluorine’s electronegativity to resist enzymatic degradation, a hallmark of modern agrochemicals and drugs .

Synthetic Challenges :

  • Brominated methoxyphenyl derivatives often require controlled oxidation steps. For example, Dess Martin periodinane is preferred over IBX or PCC for room-temperature oxidation of alcohol intermediates, minimizing side reactions .

Applications: The target compound’s fluorinated aromatic structure suggests utility in drug discovery, akin to Binimetinib intermediates .

Biological Activity

2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8BrF2O3
  • Molecular Weight : 303.07 g/mol

This compound features a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the methoxyphenyl acetate class have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain analogs exhibit growth inhibitory effects against various cancer cell lines, with IC50 values in the micromolar range.

Cell Line IC50 (μM)
HCT152.37
MDA-MB-2312.20
NCI-H4605.86

These results suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Neuroprotective Effects

The neuroprotective potential of related compounds has been evaluated in models of neurodegenerative diseases. For example, certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology. The inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial for cognitive function.

In one study, compounds similar to this compound demonstrated:

  • AChE Inhibition : IC50 values ranging from 0.2 μM to several micromolar concentrations.
  • BChE Inhibition : Selectivity ratios exceeding 100-fold compared to AChE.

This dual inhibition suggests potential utility in treating cognitive disorders.

The mechanisms by which this compound exerts its biological effects are likely multifactorial:

  • Enzyme Inhibition : As noted above, inhibition of AChE and BChE contributes to enhanced cholinergic activity.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, reducing oxidative stress in neuronal cells.
  • Modulation of Signaling Pathways : Compounds in this class may influence pathways involved in cell survival and apoptosis, further contributing to their anticancer effects.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • A study evaluating a series of methoxy-substituted phenyl acetates found that certain analogs exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity in normal cells.
  • Another investigation into the neuroprotective effects revealed that specific derivatives could enhance neuronal survival under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Substituent (Position)Bioactivity (IC₅₀)Source
Br (2), CF₂H (4), OMe (6)12 µM (Anticancer)
Cl (2), CF₃ (4), OMe (6)45 µM (Anticancer)

Advanced: What computational methods elucidate the role of the difluoromethyl group?

Answer:

  • Docking Simulations : Map interactions between the CF₂H group and target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • Molecular Dynamics (MD) : Assess how fluorination enhances membrane permeability via logP calculations .
  • Electrostatic Potential Maps : Visualize electron-withdrawing effects of CF₂H on aromatic ring reactivity .

Basic: How do functional groups influence the compound’s physicochemical properties?

Answer:

  • Bromine (2-position) : Increases molecular weight and steric bulk, affecting binding affinity .
  • Difluoromethyl (4-position) : Enhances lipophilicity (logP ~2.5) and metabolic stability via reduced oxidative metabolism .
  • Methoxy (6-position) : Electron-donating effect stabilizes aromatic intermediates during synthesis .

Advanced: Strategies for improving crystallinity for X-ray analysis?

Answer:

  • Solvent Screening : Recrystallize from mixed solvents (e.g., ethyl acetate/hexane) to optimize crystal growth .
  • SHELX Refinement : Use SHELXL for high-resolution data, adjusting parameters like ADPs and hydrogen bonding networks .
  • Cocrystallization : Add coformers (e.g., succinic acid) to stabilize crystal packing .

Advanced: How to validate the compound’s stability under experimental conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and pH extremes (2–12), then monitor degradation via LC-MS .
  • Kinetic Stability Assays : Measure half-life in PBS or cell culture media at 37°C .

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